Valopicitabine dihydrochloride
Overview
Description
Valopicitabine dihydrochloride is a prodrug of the nucleoside analog 2’-C-methylcytidine, which exhibits significant anti-hepatitis C virus (HCV) activity . Upon administration, this compound is converted into 2’-C-methylcytidine, which is then phosphorylated into its active 5-triphosphate form. This active form inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity, thereby blocking the production and replication of HCV RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valopicitabine dihydrochloride is synthesized as the 3’-O-L-valinyl ester derivative of 2’-C-methylcytidine . The synthesis involves the esterification of 2’-C-methylcytidine with L-valine under specific reaction conditions to form the prodrug. The dihydrochloride form is then obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Valopicitabine dihydrochloride undergoes several key reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release 2’-C-methylcytidine and L-valine.
Phosphorylation: Once inside the body, 2’-C-methylcytidine is phosphorylated to its active 5-triphosphate form.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Phosphorylation: Occurs enzymatically within the body.
Major Products Formed
Hydrolysis: 2’-C-methylcytidine and L-valine.
Phosphorylation: 2’-C-methylcytidine 5-triphosphate.
Scientific Research Applications
Valopicitabine dihydrochloride has been extensively studied for its potential in treating hepatitis C virus infections. It acts as an RNA-dependent RNA polymerase inhibitor, making it a promising candidate for antiviral therapy . Additionally, its prodrug nature allows for improved bioavailability and targeted delivery of the active compound, 2’-C-methylcytidine .
Mechanism of Action
Upon administration, valopicitabine dihydrochloride is converted into 2’-C-methylcytidine. This compound is then phosphorylated into its active 5-triphosphate form, which inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This inhibition blocks the production and replication of HCV RNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Valopicitabine dihydrochloride is unique due to its prodrug nature, which enhances the bioavailability and targeted delivery of 2’-C-methylcytidine. Similar compounds include:
Sofosbuvir: Another nucleotide analog used in the treatment of HCV.
Ribavirin: A nucleoside analog with broad-spectrum antiviral activity.
Remdesivir: A nucleotide analog used in the treatment of various viral infections, including COVID-19.
This compound stands out due to its specific targeting of HCV RNA polymerase and its prodrug formulation, which improves its pharmacokinetic properties .
Biological Activity
Valopicitabine dihydrochloride, a nucleoside analog and prodrug of 2'-C-methylcytidine, has been extensively studied for its antiviral properties, particularly against the Hepatitis C virus (HCV). This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), which is crucial for HCV replication. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.
Valopicitabine is converted into its active form, 2'-C-methylcytidine, upon administration. This metabolite inhibits HCV RNA chain elongation by competing with natural nucleotides for incorporation into the viral RNA. Key mechanisms include:
- Inhibition of NS5B Polymerase : Valopicitabine binds to the NS5B polymerase, causing chain termination during viral RNA synthesis .
- Regulation of Cellular Genes : It modulates the expression of various cellular genes involved in immune responses and cell cycle regulation, including c-myc and p53 pathways .
- Impact on Immune Response : The compound has been shown to down-regulate T-lymphocyte proliferation and interfere with interferon signaling pathways, which may affect the host's antiviral state .
Pharmacokinetics
The pharmacokinetic profile of valopicitabine indicates significant oral bioavailability:
- Bioavailability : Studies have reported oral bioavailability rates of approximately 34% in rats and 68% in humans .
- Absorption : Valopicitabine is well absorbed after oral administration, leading to effective plasma concentrations necessary for antiviral activity .
Clinical Studies and Efficacy
Valopicitabine has undergone several clinical trials to evaluate its efficacy in treating chronic HCV infections. Notable findings include:
- Phase II Trials : In trials involving treatment-naive patients, valopicitabine combined with pegylated interferon showed a significant reduction in HCV RNA levels. For instance, a 200 mg dose resulted in a comparable response rate to standard therapies .
- Safety Profile : The drug exhibited a favorable safety profile at lower doses (200 mg), with fewer gastrointestinal side effects compared to higher doses (800 mg) that led to increased adverse events .
Case Studies
Several case studies highlight the effectiveness of valopicitabine in clinical settings:
- Treatment-Naive Patients : A study reported that patients receiving valopicitabine in combination with pegylated interferon achieved sustained virologic response (SVR) rates similar to those seen with traditional therapies .
- Non-Responder Trials : In patients who had previously failed pegylated interferon and ribavirin therapy, valopicitabine demonstrated potential for re-establishing viral clearance .
Summary Table of Clinical Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase IIa | Treatment-naive HCV | 200 mg | Comparable SVR rates to standard therapies |
Phase IIb | Peg-IFN/RBV non-responders | Variable doses | Significant reduction in HCV RNA levels |
Safety Evaluation | Healthy Volunteers | Escalating doses | Oral bioavailability of 68%, minimal side effects |
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-71-9 | |
Record name | Valopicitabine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALOPICITABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.